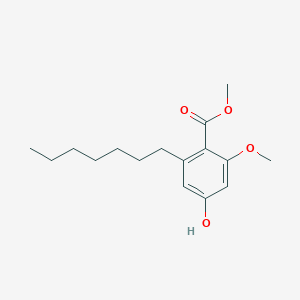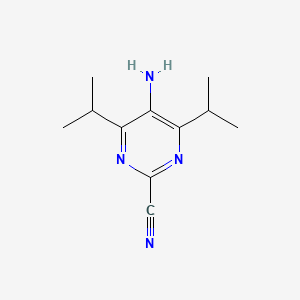
4-(2-Furanyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Furanyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It features a phenyl ring substituted with a boronic acid group and a furan ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furanyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are usually 2-furanylboronic acid and a phenyl halide. The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions. The scalability of this method makes it suitable for producing significant quantities of this compound for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Furanyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halides or organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenols, while reduction with sodium borohydride produces alcohols .
Aplicaciones Científicas De Investigación
4-(2-Furanyl)phenylboronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Furanyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid group forming a cyclic ester with diols under basic conditions and dissociating under acidic conditions. This property is exploited in various applications, including sensing and drug delivery .
Comparación Con Compuestos Similares
Phenylboronic acid: Similar structure but lacks the furan ring.
3-Formylphenylboronic acid: Contains a formyl group instead of a furan ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position
Uniqueness: 4-(2-Furanyl)phenylboronic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with diols or other functional groups are required .
Propiedades
Fórmula molecular |
C10H9BO3 |
|---|---|
Peso molecular |
187.99 g/mol |
Nombre IUPAC |
[4-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H |
Clave InChI |
URVUIXSHLCYNJO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=CO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)


![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)








